molecular formula C10H14Cl4O2 B3032960 Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- CAS No. 64794-14-5

Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-

Cat. No.: B3032960
CAS No.: 64794-14-5
M. Wt: 308 g/mol
InChI Key: QIVGZPUEXCALGR-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- is a complex organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its strained three-membered ring, which imparts significant reactivity and makes it a valuable building block in organic synthesis. The presence of dichloro groups and ether linkages further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with alkenes in the presence of a strong base, such as sodium hydroxide, under controlled conditions. This reaction forms the cyclopropane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic cyclopropanation using transition metal catalysts. These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichloro groups, where nucleophiles like hydroxide ions or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or amines in aqueous or organic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- involves its interaction with molecular targets through its reactive cyclopropane ring and functional groups. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The dichloro groups and ether linkages also contribute to its reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cyclopropane ring without additional substituents.

    Dichlorocyclopropane: Cyclopropane with two chlorine atoms attached.

    Cyclopropane derivatives: Various cyclopropane compounds with different substituents.

Uniqueness

Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- is unique due to its combination of a cyclopropane ring, dichloro groups, and ether linkages. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1,1-dichloro-2-[1-[(2,2-dichlorocyclopropyl)methoxy]ethoxymethyl]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl4O2/c1-6(15-4-7-2-9(7,11)12)16-5-8-3-10(8,13)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVGZPUEXCALGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OCC1CC1(Cl)Cl)OCC2CC2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378141
Record name Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64794-14-5
Record name Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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